1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
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Overview
Description
1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a synthetic organic compound that features a complex structure combining a pyrrolidine-2,5-dione core with an azetidine ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine under reflux conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving suitable precursors such as β-amino alcohols.
Attachment of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where the ethoxypyridine derivative reacts with the azetidine intermediate.
Final Coupling Step: The final step involves coupling the azetidine intermediate with the pyrrolidine-2,5-dione core under controlled conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace the ethoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide).
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol groups replacing carbonyl groups.
Substitution: Substituted pyridine derivatives with various nucleophiles.
Scientific Research Applications
1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
- 1-{[1-(6-Methoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
- 1-{[1-(6-Chloropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
Comparison:
- Structural Differences: The primary differences lie in the substituents on the pyridine ring (ethoxy, methoxy, chloro).
- Chemical Properties: These differences affect the compound’s reactivity, solubility, and interaction with biological targets.
- Biological Activity: The variations in substituents can lead to differences in biological activity and potency, making each compound unique in its potential applications.
1-{[1-(6-Ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione stands out due to its specific ethoxy substituent, which may confer unique properties in terms of solubility and interaction with biological molecules.
Properties
IUPAC Name |
1-[[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-2-23-13-4-3-12(7-17-13)16(22)18-8-11(9-18)10-19-14(20)5-6-15(19)21/h3-4,7,11H,2,5-6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMVWWFXLYDSSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CC(C2)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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